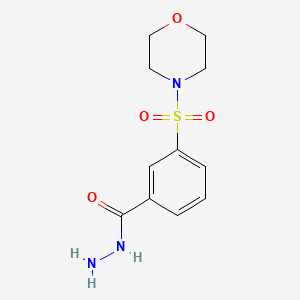

![molecular formula C11H15N3O2S B2911196 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide CAS No. 1797589-41-3](/img/structure/B2911196.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide, often referred to as Compound 4h , is a synthetic molecule designed for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . Abnormal activation of FGFR signaling pathways plays a crucial role in various types of tumors, making FGFRs attractive targets for cancer therapy.

Synthesis Analysis

The synthesis of Compound 4h involves a 1H-pyrrolo[2,3-b]pyridine scaffold . A rational design strategy was employed, focusing on introducing specific functional groups at the 5-position of the pyrrolo[2,3-b]pyridine ring. This position is close to a key residue (G485) in the FGFR binding site. The goal was to create derivatives that could effectively interact with FGFRs and inhibit their activity .

Molecular Structure Analysis

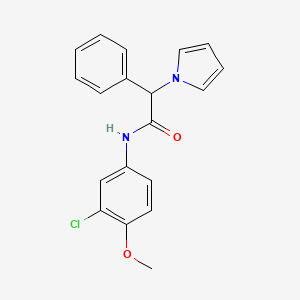

The molecular structure of Compound 4h consists of a pyrrolo[2,3-b]pyridine core with a propyl linker and a methanesulfonamide group. The 1H-pyrrolo[2,3-b]pyridine moiety provides the necessary scaffold for FGFR binding, while the propyl chain extends the molecule for optimal interactions. The methanesulfonamide group likely contributes to solubility and stability .

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

This compound interacts with FGFRs by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt is a result of FGFR activation . By inhibiting FGFRs, this compound disrupts these pathways and their downstream effects .

Pharmacokinetics

It’s noted that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound has a significant impact on the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. This compound has also been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in medical research. However, this compound also has limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of this compound-based therapies for viral infections, such as COVID-19. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide can be synthesized using a variety of methods, including reaction of pyrrolo[2,3-b]pyridine with propylamine and methanesulfonyl chloride. The reaction can be carried out in a variety of solvents, including dichloromethane and tetrahydrofuran. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and to reduce inflammation in animal models.

Properties

IUPAC Name |

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-17(15,16)13-7-3-8-14-9-5-10-4-2-6-12-11(10)14/h2,4-6,9,13H,3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPIXCYCWNYPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN1C=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B2911113.png)

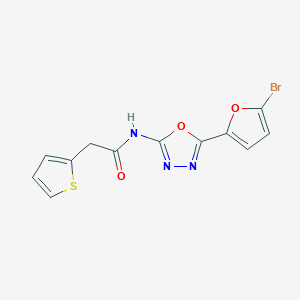

![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)

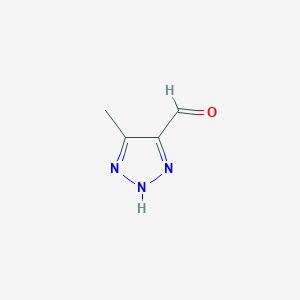

![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)

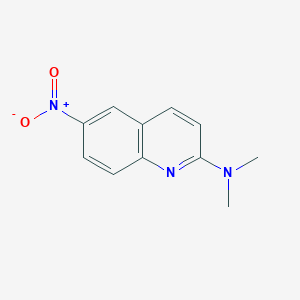

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2911125.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2911126.png)

![(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2911129.png)

![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2911130.png)

![[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2911132.png)

![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2911135.png)